Ethyl 6-nitronicotinate
CAS No.:
Cat. No.: VC13603226
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8N2O4 |
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Molecular Weight | 196.16 g/mol |
IUPAC Name | ethyl 6-nitropyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-7(9-5-6)10(12)13/h3-5H,2H2,1H3 |
Standard InChI Key | KHZWYUMLAYVIQN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics of Ethyl 6-Nitronicotinate
Molecular Architecture and Nomenclature
Ethyl 6-nitronicotinate (systematic name: ethyl 6-nitropyridine-3-carboxylate) belongs to the class of nitro-substituted pyridinecarboxylates. Its structure comprises a pyridine ring with a nitro group (-NO₂) at the 6-position and an ethyl ester (-COOEt) at the 3-position (Figure 1). The compound’s IUPAC name derives from the pyridine numbering system, where the carboxylate group occupies position 3, and the nitro group is at position 6.
Figure 1: Hypothetical structure of Ethyl 6-nitronicotinate.
Comparative Analysis with Analogous Compounds
While Ethyl 6-nitronicotinate itself lacks extensive documentation, related compounds with substituents at the 5- and 6-positions provide insights into its potential behavior. For example:
The nitro group’s electron-withdrawing nature and the ester’s hydrolytic sensitivity suggest that Ethyl 6-nitronicotinate would exhibit similar reactivity patterns, such as participation in nucleophilic aromatic substitution and reduction reactions.
Synthetic Routes and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis of nitronicotinate esters typically involves nitration followed by esterification or vice versa. For Ethyl 6-nitronicotinate, a plausible route includes:
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Nitration of Ethyl Nicotinate:
Ethyl nicotinate (ethyl pyridine-3-carboxylate) undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced at the 6-position due to the directing effects of the ester group. -
Purification and Characterization:
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity is validated using HPLC, while structural confirmation relies on -NMR (e.g., ester carbonyl signal at ~165–170 ppm) and high-resolution mass spectrometry (HRMS).
Industrial Production Considerations
Scalable synthesis requires optimizing reaction conditions for yield and safety:
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Temperature Control: Maintaining low temperatures during nitration minimizes side reactions (e.g., ring oxidation).
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Catalyst Selection: Heterogeneous catalysts (e.g., zeolites) could enhance regioselectivity and reduce waste.
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Green Solvents: Replacing traditional solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) improves environmental sustainability.
Reactivity and Functional Group Transformations
Reduction of the Nitro Group
The nitro group in Ethyl 6-nitronicotinate can be reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) or stoichiometric reductants like tin(II) chloride (SnCl₂). This transformation yields Ethyl 6-aminonicotinate, a valuable intermediate for pharmaceuticals:
Nucleophilic Aromatic Substitution
The nitro group’s meta-directing effect facilitates substitution at the 2- and 4-positions. For example, reaction with amines under basic conditions could yield sulfonamide derivatives:
Ester Hydrolysis
Hydrolysis under acidic (HCl) or basic (NaOH) conditions converts the ester to 6-nitronicotinic acid, a precursor for metal-organic frameworks (MOFs):
Future Research Directions
Computational Modeling
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) could predict reaction pathways and transition states for nucleophilic substitutions, guiding synthetic optimization.
In Vivo Toxicity Studies
Rodent models are essential to evaluate the compound’s pharmacokinetics and chronic exposure effects, addressing current data gaps.
Catalytic Applications
The nitro group’s redox activity suggests potential use in electrocatalysts for oxygen reduction reactions (ORRs) in fuel cells.
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